![molecular formula C96H86N4O2S4 B14081659 2-[2-[[20-[[3-(Dicyanomethylidene)-5-methyl-1-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-6-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14081659.png)
2-[2-[[20-[[3-(Dicyanomethylidene)-5-methyl-1-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-6-methyl-3-oxoinden-1-ylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ITIC-M: is a non-fullerene acceptor molecule used primarily in the field of organic photovoltaics (OPVs). It is known for its strong and broad absorption from visible to near-infrared regions, making it an excellent candidate for high-efficiency polymer solar cells . The compound belongs to the family of ITIC derivatives, which have been instrumental in advancing the performance of OPVs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ITIC-M involves multiple steps, starting with the preparation of intermediate compounds that are subsequently coupled to form the final product. The process typically includes:
Synthesis of Intermediate Compounds: This involves the preparation of key building blocks through various organic reactions such as Suzuki coupling, Stille coupling, and Knoevenagel condensation.
Coupling Reactions: The intermediate compounds are then coupled under specific conditions to form the ITIC-M molecule.
Industrial Production Methods: Industrial production of ITIC-M follows similar synthetic routes but is optimized for scalability and cost-effectiveness. High-throughput techniques such as blade coating are employed to manufacture large quantities of the compound for use in OPVs .
Chemical Reactions Analysis
Types of Reactions: ITIC-M undergoes various chemical reactions, including:
Oxidation: ITIC-M can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the electronic properties of ITIC-M, making it suitable for different applications.
Substitution: Substitution reactions involving ITIC-M can introduce different functional groups, altering its chemical and physical properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized ITIC-M derivatives, while substitution can result in functionalized ITIC-M molecules with different properties .
Scientific Research Applications
Chemistry: ITIC-M is extensively used in the development of high-efficiency OPVs. Its strong absorption and good energy level alignment with low band-gap polymers make it a valuable component in solar cell research .
Biology and Medicine:
Industry: In addition to its use in OPVs, ITIC-M is explored for applications in flexible electronics, light-emitting diodes (LEDs), and other optoelectronic devices .
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of ITIC-M in OPVs involves the absorption of light, leading to the generation of excitons (electron-hole pairs). These excitons are then separated at the donor-acceptor interface, resulting in the generation of free charge carriers that contribute to the electric current .
Pathways Involved:
Exciton Generation: Absorption of photons leads to the formation of excitons.
Exciton Dissociation: Excitons dissociate at the donor-acceptor interface, facilitated by the energy level alignment between ITIC-M and the donor polymer.
Charge Transport: The separated charge carriers are transported to the respective electrodes, generating an electric current.
Comparison with Similar Compounds
ITIC: The parent compound of ITIC-M, known for its high efficiency in OPVs.
ITIC-Th: A derivative with thiophene flanking units, offering different optoelectronic properties.
ITIC-4F: A fluorinated derivative with enhanced electron mobility and stability
Uniqueness of ITIC-M: ITIC-M stands out due to its unique molecular structure, which provides a balance between strong absorption, good energy level alignment, and excellent charge transport properties. This makes it a versatile and highly efficient acceptor molecule for various optoelectronic applications .
Properties
Molecular Formula |
C96H86N4O2S4 |
|---|---|
Molecular Weight |
1456.0 g/mol |
IUPAC Name |
2-[2-[[20-[[3-(dicyanomethylidene)-5-methyl-1-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-6-methyl-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C96H86N4O2S4/c1-7-11-15-19-23-61-29-37-67(38-30-61)95(68-39-31-62(32-40-68)24-20-16-12-8-2)81-53-78-82(54-77(81)91-87(95)93-83(105-91)51-71(103-93)49-79-85(65(55-97)56-98)75-47-59(5)27-45-73(75)89(79)101)96(69-41-33-63(34-42-69)25-21-17-13-9-3,70-43-35-64(36-44-70)26-22-18-14-10-4)88-92(78)106-84-52-72(104-94(84)88)50-80-86(66(57-99)58-100)76-48-60(6)28-46-74(76)90(80)102/h27-54H,7-26H2,1-6H3 |
InChI Key |
POPQTDZOTZRWQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=C(C7=O)C=CC(=C8)C)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=C(C1=O)C=CC(=C2)C)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


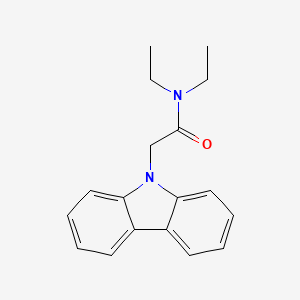
![4,10-bis(4-octylphenyl)-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14081584.png)
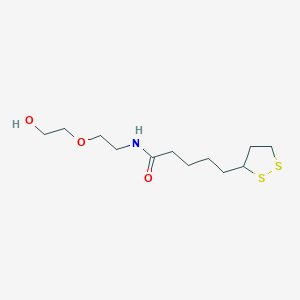
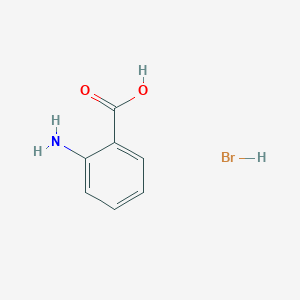
![5-(5-chloro-2-hydroxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14081611.png)
![8-(4-bromophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14081613.png)
![[4-(3-Hydroxy-3-methyloct-1-enyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B14081619.png)
![1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B14081625.png)
![N-[4-(2-hydroxyethyl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B14081626.png)
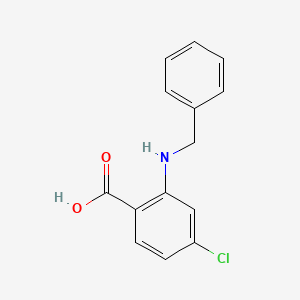
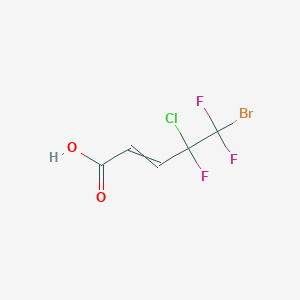

![2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid](/img/structure/B14081662.png)

